molecular formula C7H6O2 B155538 Phenyl formate CAS No. 1864-94-4

Phenyl formate

Cat. No.: B155538
CAS No.: 1864-94-4
M. Wt: 122.12 g/mol
InChI Key: GEOWCLRLLWTHDN-UHFFFAOYSA-N
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Description

Phenyl formate is an organic compound with the chemical formula HCOOC6H5. It is an ester formed from formic acid and phenol. This compound is a colorless liquid with a pungent, rather sharp, green-herbaceous odor. It is almost insoluble in water but soluble in alcohol and oils .

Biochemical Analysis

Biochemical Properties

Phenyl formate participates in various biochemical reactions. It can interact with different enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ion-molecule reactions with proton-bound water clusters, leading to the formation of protonated formate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, in a palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes, this compound acts as a convenient CO surrogate, leading to the formation of β,β-diaryl substituted α,β-unsaturated esters .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in gas-phase interactions with water, this compound forms stable encounter complexes that dissociate by sequential water loss to form protonated formates .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be synthesized from CO2 using renewable energy

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl formate can be synthesized through the reaction of formic acid with phenol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester without significant side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the cold formulation of phenol. This method involves mixing phenol with formic acid under specific conditions to yield this compound. The process is optimized to maximize yield and purity while minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: Phenyl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenol and carbon dioxide.

    Reduction: It can be reduced to formic acid and phenol.

    Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Phenyl formate has several applications in scientific research:

    Chemistry: It is used as a reagent in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides.

    Biology: this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Phenyl formate can be compared with other formates such as ethyl formate, isopropyl formate, and tert-butyl formate. These compounds share similar chemical properties but differ in their reactivity and applications:

This compound is unique due to its ability to act as a carbon monoxide surrogate, making it particularly valuable in catalytic reactions that require carbon monoxide .

Properties

IUPAC Name

phenyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWCLRLLWTHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171898
Record name Phenyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864-94-4
Record name Phenyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl formate
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Record name PHENYL FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of phenyl formate?

A1: this compound has the molecular formula C7H6O2 and a molecular weight of 122.12 g/mol. Its structure consists of a phenyl ring (C6H5) attached to a formate ester group (HCOO). [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:

  • NMR spectroscopy (1H, 13C, and even 11B when studying reactions with boron compounds): Provides information about the structure and conformation of this compound and its reaction intermediates. [, , ]
  • IR spectroscopy: Particularly useful for studying the carbonyl stretching frequency, providing insights into non-covalent interactions like n→π* interactions. []
  • Mass spectrometry: Used to study the ionization and fragmentation patterns of this compound, providing information about its bond dissociation energies. []

Q3: What are the conformational preferences of this compound?

A3: Theoretical calculations and spectroscopic studies indicate that this compound predominantly exists in a nonplanar Z conformation, where the carbonyl group points towards the phenyl ring. This preference is attributed to a stabilizing n→π interaction between the carbonyl oxygen lone pair and the phenyl ring π orbital. [, , , ]

Q4: Does the conformational preference of this compound change upon microhydration?

A4: Interestingly, the conformational preference of this compound is retained even upon the addition of a water molecule. The monohydrated complex still favors the cis conformation (C1), stabilized by a combination of O-H∙∙∙O=C hydrogen bonding and O-H∙∙∙π interactions. []

Q5: Why is this compound considered a practical carbon monoxide (CO) surrogate in organic synthesis?

A5: Unlike gaseous CO, which is toxic and requires specialized handling, this compound is a stable and readily available liquid. Under specific reaction conditions, it decomposes to release CO, making it a safe and convenient alternative in carbonylation reactions. [, , , , , ]

Q6: What is the mechanism of CO generation from this compound?

A6: Experimental and theoretical investigations suggest that the generation of CO from this compound follows a base-catalyzed E2 α-elimination pathway. The base abstracts the formyl proton, leading to the simultaneous formation of CO and phenoxide. [, ]

Q7: What factors influence the rate of CO generation from this compound?

A7: The rate of CO generation is influenced by several factors, including:

  • The substituents on the phenyl ring of this compound. []
  • The strength and concentration of the base used. [, ]
  • The solvent polarity. []

Q8: How does the use of this compound as a CO surrogate compare to using pressurized CO?

A8: In many cases, employing this compound leads to equal or even superior yields of the desired products compared to using pressurized CO. This, combined with the safety and operational simplicity of using this compound, makes it a highly attractive alternative. [, ]

Q9: What types of reactions can be performed using this compound as a CO surrogate?

A9: this compound has enabled a wide range of palladium-catalyzed carbonylation reactions, including:

  • Hydroesterification of alkenes and alkenylphenols. [, , , ]
  • Aryloxycarbonylation of haloarenes. [, ]
  • Reductive cyclization of nitro compounds, such as nitrostyrenes, to synthesize indoles and other heterocycles. [, , , , ]
  • Synthesis of isocoumarins and phthalides. []
  • Carbonylative synthesis of phthalimides and benzoxazinones. []
  • Carbonylative cyclization of 2-iodosulfonamides to form N-substituted saccharins. []
  • Carbonylative C-C bond activation of cyclobutanones to produce indanones. []

Q10: What are the advantages of using this compound in these catalytic reactions?

A10: The advantages include:

  • Enhanced safety: Eliminates the need for handling toxic CO gas. [, , , , , ]
  • Mild reaction conditions: Often allows reactions to proceed at room temperature. [, ]
  • Broad functional group tolerance: Suitable for substrates with various functional groups. [, ]
  • Operational simplicity: Reactions can often be carried out in standard glassware, eliminating the need for specialized equipment like autoclaves. [, , , ]

Q11: Are there any limitations to using this compound as a CO surrogate?

A11: While this compound offers numerous advantages, some limitations include:

  • Reaction optimization: Specific reaction conditions, including the choice of base and catalyst, need to be optimized for efficient CO generation and desired product formation. [, ]
  • Competing reactions: In some cases, the base used for this compound decomposition can also catalyze side reactions, requiring careful control of reaction conditions. []

Q12: Are there other applications of this compound beyond its use as a CO surrogate?

A12: Yes, this compound has been investigated in various other contexts:

  • Lignin cleavage: Aqueous oxalic acid can cleave oxidized lignin model compounds, with this compound identified as a product in certain cleavage pathways. This finding has implications for developing sustainable methods for lignin valorization. []
  • Formylation reactions: this compound can act as a formylating agent in the presence of Lewis acids like BCl3. This approach has been explored for the synthesis of aromatic aldehydes, offering a regioselective route to valuable intermediates. []

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